molecular formula C46H35F5N2O5 B613467 (2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoate CAS No. 200623-39-8

(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoate

Cat. No.: B613467
CAS No.: 200623-39-8
M. Wt: 790.79
InChI Key: YFZQPGPJLPMSAI-BHVANESWSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

Fmoc-Gln(Mtt)-OPfp plays a crucial role in biochemical reactions, particularly in the synthesis of peptides . It interacts with various enzymes and proteins during the peptide synthesis process . The nature of these interactions is primarily through the formation and breaking of covalent bonds during the addition of the amino acid to the growing peptide chain .

Cellular Effects

The effects of Fmoc-Gln(Mtt)-OPfp on cells are primarily observed in the context of peptide synthesis. It influences cell function by contributing to the formation of proteins, which are integral to numerous cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Fmoc-Gln(Mtt)-OPfp exerts its effects through its involvement in peptide synthesis . It binds to other biomolecules, particularly amino acids, through peptide bonds. This compound does not directly inhibit or activate enzymes but forms part of the peptide sequence that may influence the activity of enzymes and other proteins .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, Fmoc-Gln(Mtt)-OPfp remains stable under appropriate storage conditions . The Fmoc protecting group can be removed when exposed to certain conditions, such as the presence of a strong base . This is a crucial step in peptide synthesis, allowing the amino acid to be added to the peptide chain .

Metabolic Pathways

Fmoc-Gln(Mtt)-OPfp is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes that facilitate the formation of peptide bonds, a process central to protein metabolism .

Subcellular Localization

The subcellular localization of Fmoc-Gln(Mtt)-OPfp is not well-defined as it is a small molecule used in peptide synthesis and is not typically associated with specific cellular compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoate typically involves the protection of the amino group of L-glutamine with a 9-fluorenylmethoxycarbonyl (Fmoc) group and the side chain with a 4-methyltrityl (Mtt) group. The carboxyl group is then activated with pentafluorophenyl (Pfp) ester. The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM), with coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The use of high-purity reagents and solvents is crucial to maintain the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are peptides with specific sequences, where the Fmoc and Mtt groups have been selectively removed to allow for further peptide elongation .

Scientific Research Applications

Chemistry

(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoate is widely used in the synthesis of complex peptides and proteins. Its stability and ease of deprotection make it ideal for use in SPPS .

Biology

In biological research, this compound is used to synthesize peptides that can be used as substrates or inhibitors in enzymatic studies. It is also used in the development of peptide-based vaccines .

Medicine

In medicinal chemistry, this compound is used to synthesize peptide drugs and therapeutic peptides. These peptides can be used in the treatment of various diseases, including cancer and infectious diseases .

Industry

In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. Its use in automated peptide synthesizers ensures high efficiency and precision .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoate is unique due to its combination of protecting groups and activating ester. The Mtt group provides stability and ease of removal, while the Pfp ester ensures efficient coupling reactions. This combination makes it particularly useful in the synthesis of complex peptides .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H35F5N2O5/c1-27-20-22-30(23-21-27)46(28-12-4-2-5-13-28,29-14-6-3-7-15-29)53-37(54)25-24-36(44(55)58-43-41(50)39(48)38(47)40(49)42(43)51)52-45(56)57-26-35-33-18-10-8-16-31(33)32-17-9-11-19-34(32)35/h2-23,35-36H,24-26H2,1H3,(H,52,56)(H,53,54)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZQPGPJLPMSAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H35F5N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

790.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoate
Reactant of Route 2
Reactant of Route 2
(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoate
Reactant of Route 3
Reactant of Route 3
(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoate
Reactant of Route 4
Reactant of Route 4
(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoate
Reactant of Route 5
Reactant of Route 5
(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoate
Reactant of Route 6
Reactant of Route 6
(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoate

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